molecular formula C7H4F4O2 B1456276 2-Fluoro-3-(trifluoromethoxy)phenol CAS No. 1334164-87-2

2-Fluoro-3-(trifluoromethoxy)phenol

Cat. No.: B1456276
CAS No.: 1334164-87-2
M. Wt: 196.1 g/mol
InChI Key: KMWGGTMNTDIDSL-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F4O2. It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenol ring.

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be the transition metal catalysts used in this reaction.

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 2-Fluoro-3-(trifluoromethoxy)phenol may interact with its targets (transition metal catalysts) through a process called transmetalation . This process involves the transfer of an organic group (in this case, the phenol group) from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

Given its molecular weight of 1961 , it can be inferred that this compound may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Its role in the suzuki–miyaura cross-coupling reaction suggests that it contributes to the formation of carbon-carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of this compound may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-(trifluoromethoxy)phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity and reactivity with biomolecules. For instance, this compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can affect the enzyme’s activity and the overall biochemical pathway.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity. For example, it has been shown to interact with enzymes involved in the glycolytic pathway, affecting the conversion of glucose to pyruvate . These interactions can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in particular tissues, depending on its affinity for transport proteins . This localization can influence its bioavailability and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . This subcellular distribution is crucial for understanding the compound’s overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Reagents: Boronic acids or boronate esters

    Solvent: Aqueous or organic solvents such as ethanol or toluene

    Temperature: Typically between 50-100°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives .

Scientific Research Applications

2-Fluoro-3-(trifluoromethoxy)phenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenol: Similar structure but with the trifluoromethoxy group in the para position.

    2-Fluoro-4-(trifluoromethoxy)phenol: Similar structure but with the fluorine and trifluoromethoxy groups in different positions.

Uniqueness

2-Fluoro-3-(trifluoromethoxy)phenol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the phenol ring. This unique arrangement can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-fluoro-3-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWGGTMNTDIDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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